1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene
CAS No.: 190779-62-5
Cat. No.: VC20932890
Molecular Formula: C15H21N9
Molecular Weight: 327.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 190779-62-5 |
|---|---|
| Molecular Formula | C15H21N9 |
| Molecular Weight | 327.39 g/mol |
| IUPAC Name | 1,3,5-tris(azidomethyl)-2,4,6-triethylbenzene |
| Standard InChI | InChI=1S/C15H21N9/c1-4-10-13(7-19-22-16)11(5-2)15(9-21-24-18)12(6-3)14(10)8-20-23-17/h4-9H2,1-3H3 |
| Standard InChI Key | LOTFAMQIFWUARY-UHFFFAOYSA-N |
| SMILES | CCC1=C(C(=C(C(=C1CN=[N+]=[N-])CC)CN=[N+]=[N-])CC)CN=[N+]=[N-] |
| Canonical SMILES | CCC1=C(C(=C(C(=C1CN=[N+]=[N-])CC)CN=[N+]=[N-])CC)CN=[N+]=[N-] |
Introduction
Chemical Identity and Physical Properties
1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene consists of a benzene core substituted with three azidomethyl groups at positions 1, 3, and 5, and three ethyl groups at positions 2, 4, and 6. This arrangement creates a symmetrical molecule with specific spatial organization of the reactive azide groups. The compound's tripodal architecture makes it valuable for constructing complex molecular assemblies and frameworks.
Table 1: Basic Physicochemical Properties
Synthetic Methodology
Synthetic Routes
The primary synthetic pathway to 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene involves nucleophilic substitution of the corresponding tribromo precursor. The synthesis typically proceeds through the following sequence:
Table 2: Synthetic Pathway Overview
Reaction Conditions and Optimization
The azidation reaction typically achieves remarkably high yields, with reports indicating up to 96% yield under optimized conditions. This exceptional synthetic efficiency distinguishes 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene from analogous compounds and contributes to its value as a research tool.
Table 3: Optimized Reaction Conditions
Chemical Reactivity and Applications
Click Chemistry Applications
The primary value of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene in research stems from its participation in click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Each azide group can undergo orthogonal, selective reactions with terminal alkynes to form 1,2,3-triazole linkages. This reactivity enables several important applications:
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Construction of coordination complexes where the resulting triazoles serve as coordinating ligands
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Development of polymeric frameworks through multidirectional click reactions
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Generation of dendrimeric structures with precise spatial control
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Preparation of multifunctional materials with tailored properties
The tripodal arrangement of reactive sites in 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene makes it particularly valuable for creating three-dimensional molecular architectures with specific geometric constraints.
Research Applications
Scientific literature reports several research applications for 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene:
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Catalysis Applications: The compound has been explored as a precursor for designing multifunctional catalysts, where the triazole products of click reactions can coordinate to metal centers to create active catalytic sites.
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Ligand Design for Metalloenzyme Modeling: The tripodal architecture makes this compound valuable for creating biomimetic ligands that can model the active sites of metalloenzymes.
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Nitrogen-Rich Polymer Synthesis: The high nitrogen content of the compound makes it useful for creating specialized polymers with unique properties.
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Antibacterial Studies: Recent research has identified potential antibacterial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial membrane integrity, leading to increased permeability and ultimately cell death.
These diverse applications highlight the versatility of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene as a building block in molecular design and materials development.
Structural Derivatives and Related Compounds
Precursors
The primary precursor to 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene is 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene (CAS: 181058-08-2), which serves as the immediate synthetic intermediate. This precursor itself has significant synthetic utility and has been employed in the construction of various molecular architectures, including cages, polymers, and ion-pair receptors .
Structural Analogs
Several structural analogs of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene have been reported:
Table 5: Structural Analogs of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene
Functional Derivatives
Through click chemistry reactions, 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene can be transformed into numerous functional derivatives bearing triazole groups. These derivatives can be tailored for specific applications by selecting appropriate alkyne reaction partners. The resulting compounds find applications in diverse areas including:
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Molecular recognition systems
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Supramolecular assemblies
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Catalytic systems
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Coordination polymers
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Drug delivery vehicles
The versatility of these transformations highlights the value of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene as a molecular scaffold in chemical research.
Future Research Directions
Based on the current state of research, several promising directions for future investigation of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene include:
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Expanded Antimicrobial Studies: Further investigation of the reported antibacterial properties, including structure-activity relationships and mechanism elucidation.
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Heterogeneous Catalysis: Development of supported catalysts using this compound as a platform for immobilizing catalytic centers.
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Materials Science Applications: Exploration of potential applications in functional materials, such as sensors, separation membranes, and stimuli-responsive systems.
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Medicinal Chemistry: Investigation of potential applications in drug delivery, particularly leveraging the bioorthogonal nature of click chemistry for in vivo applications.
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Green Chemistry Approaches: Development of more environmentally friendly synthesis methods, potentially using alternative azidation reagents or solvent systems. The unique structural features and reactivity profile of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene suggest that it will continue to find new applications in chemical research as investigators explore its potential in diverse fields.
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